Indoleacrylic acid
Overview
Description
Indoleacrylic acid, also known as trans-3-indoleacrylic acid, is a derivative of indole, a heterocyclic aromatic organic compound. It is a naturally occurring metabolite produced by the microbial degradation of tryptophan. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indoleacrylic acid can be synthesized through several methods. One common approach involves the condensation of indole with acrylic acid under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the this compound.
Industrial Production Methods: In industrial settings, this compound can be produced through microbial fermentation. Specific strains of bacteria, such as Parabacteroides distasonis, have been identified to produce this compound as a metabolic byproduct. The fermentation process involves the cultivation of these bacteria in a controlled environment with a suitable substrate, such as tryptophan, to induce the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Indoleacrylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction of this compound can yield indole-3-propionic acid.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-propionic acid.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Indoleacrylic acid is known to modulate the activity of the aryl hydrocarbon receptor, influencing various biological processes.
Industry: It is used in the production of plant growth hormones and other agricultural chemicals.
Mechanism of Action
Indoleacrylic acid exerts its effects primarily through the activation of the aryl hydrocarbon receptor. Upon binding to this receptor, this compound induces the transcription of target genes involved in various physiological processes. For example, it enhances the expression of interleukin-22, which plays a crucial role in maintaining the integrity of the intestinal barrier .
Comparison with Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in cell elongation and division.
Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.
Indole-3-carboxylic acid: An oxidation product of indoleacrylic acid with potential anti-inflammatory properties.
Uniqueness: this compound is unique in its ability to modulate the aryl hydrocarbon receptor and its significant role in maintaining intestinal health. Unlike other indole derivatives, it has shown promising therapeutic potential in the treatment of metabolic diseases such as type 2 diabetes .
Properties
IUPAC Name |
(Z)-3-(1H-indol-3-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVPPLCLBIEYEA-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401334856 | |
Record name | cis-Indole-3-acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401334856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-06-4, 29953-72-8 | |
Record name | Indoleacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indoleacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 3-(1H-indol-3-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | cis-Indole-3-acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401334856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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